molecular formula C16H12N2O6 B3018347 4-(2-N-Maleimido)methyl benzoic acid-NHS CAS No. 64987-84-4

4-(2-N-Maleimido)methyl benzoic acid-NHS

Cat. No.: B3018347
CAS No.: 64987-84-4
M. Wt: 328.28
InChI Key: REEZZJQIDFJMAJ-UHFFFAOYSA-N
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Description

4-(2-N-Maleimido)methyl benzoic acid-NHS is a chemical compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . This compound is known for its applications in bioconjugation and crosslinking, particularly in the field of biochemistry and molecular biology.

Preparation Methods

The synthesis of 4-(2-N-Maleimido)methyl benzoic acid-NHS typically involves the reaction of 4-(2-N-Maleimido)methyl benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere . The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(2-N-Maleimido)methyl benzoic acid-NHS undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-N-Maleimido)methyl benzoic acid-NHS is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 4-(2-N-Maleimido)methyl benzoic acid-NHS involves the formation of covalent bonds with nucleophilic groups such as amines and thiols. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and crosslinking applications .

Comparison with Similar Compounds

Similar compounds to 4-(2-N-Maleimido)methyl benzoic acid-NHS include:

The uniqueness of this compound lies in its dual functionality, allowing it to react with both amines and thiols, making it highly versatile for various bioconjugation and crosslinking applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZZJQIDFJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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